N-(2-ethylphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzamide with 2-ethylphenyl isocyanate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale reactions using automated reactors. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of microwave-assisted synthesis and metal-catalyzed reactions can enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and substituted quinazolines, each with distinct biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating cancer, bacterial infections, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)quinazolin-4-amine
- N-aryl-2-trifluoromethyl-quinazoline-4-amine
- 2,4,6-trisubstituted quinazoline derivatives
Uniqueness
N-(2-ethylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ethyl group at the 2-position enhances its lipophilicity and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C16H15N3 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-(2-ethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-2-12-7-3-5-9-14(12)19-16-13-8-4-6-10-15(13)17-11-18-16/h3-11H,2H2,1H3,(H,17,18,19) |
InChI Key |
ITUBKAHXWKGTFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.